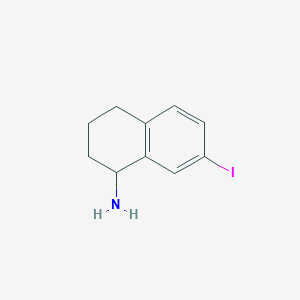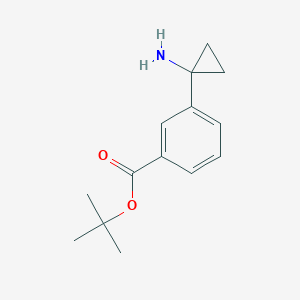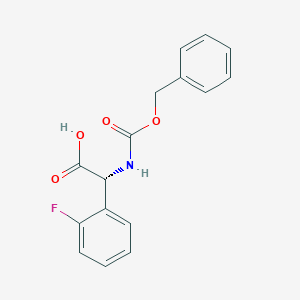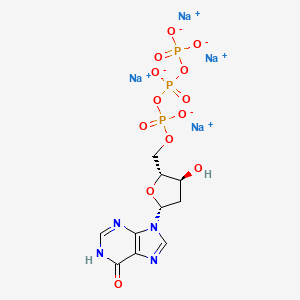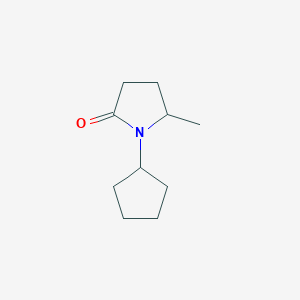
1-Cyclopentyl-5-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-5-methylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
The synthesis of 1-Cyclopentyl-5-methylpyrrolidin-2-one can be achieved through several routes:
Amination and Cyclization: Functionalized acyclic substrates can undergo amination followed by cyclization to form the pyrrolidinone ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to yield pyrrolidinones.
Ring Expansion: β-lactams or cyclopropylamides can be subjected to ring expansion reactions to form pyrrolidinones.
Industrial production methods often involve the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. For example, the use of transition-metal catalysts can facilitate the selective formation of pyrrolidinones .
Análisis De Reacciones Químicas
1-Cyclopentyl-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrolidinone ring.
Common reagents used in these reactions include oxidizing agents like O₂ and reducing agents like H₂ . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-5-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo oxidation to form hydroperoxides, which then participate in further reactions to yield biologically active products . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Cyclopentyl-5-methylpyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidine: A simpler nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolidin-2-one: A closely related compound with similar biological activities.
N-Methyl-2-pyrrolidone: Known for its use as a solvent and in various industrial applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-cyclopentyl-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO/c1-8-6-7-10(12)11(8)9-4-2-3-5-9/h8-9H,2-7H2,1H3 |
Clave InChI |
LLHBAMZESHYHMV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=O)N1C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


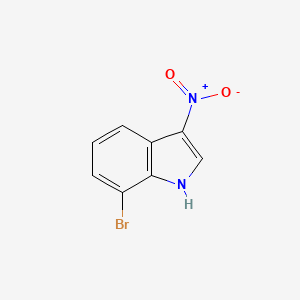
![2-(Methylthio)benzo[d]oxazole-4-sulfonamide](/img/structure/B12865578.png)
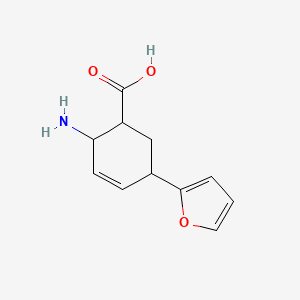
![2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)isonicotinamide](/img/structure/B12865582.png)


![2-Bromo-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865596.png)
![13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12865598.png)
